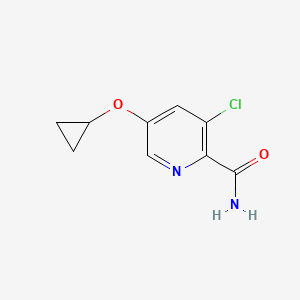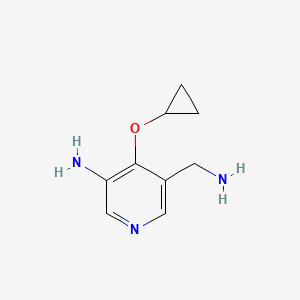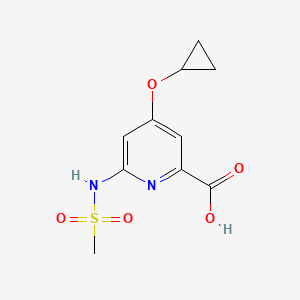
4-Cyclopropoxy-6-(methylsulfonamido)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-6-(methylsulfonamido)picolinic acid is a chemical compound with the molecular formula C10H13N3O4S It is a derivative of picolinic acid, which is a pyridine carboxylate metabolite of tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-(methylsulfonamido)picolinic acid typically involves the cyclopropanation of a suitable precursor followed by sulfonamidation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. For instance, the cyclopropanation step may involve the use of a cyclopropyl halide and a base, while the sulfonamidation step may require a sulfonamide and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-(methylsulfonamido)picolinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Cyclopropoxy-6-(methylsulfonamido)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-(methylsulfonamido)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may bind to zinc finger proteins, altering their structure and function. This can disrupt various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A key metabolite of tryptophan with various biological roles.
Halauxifen-methyl: A synthetic auxin herbicide.
Florpyrauxifen-benzyl: Another synthetic auxin herbicide with a similar structure.
Uniqueness
4-Cyclopropoxy-6-(methylsulfonamido)picolinic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N2O5S |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-(methanesulfonamido)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O5S/c1-18(15,16)12-9-5-7(17-6-2-3-6)4-8(11-9)10(13)14/h4-6H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
KYJKOBMAFKXITG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=N1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14805496.png)

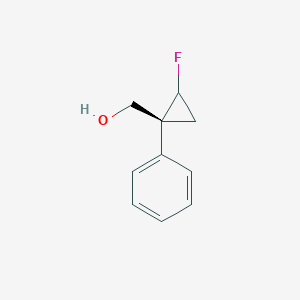
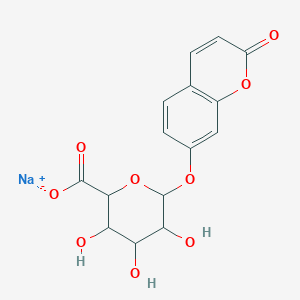
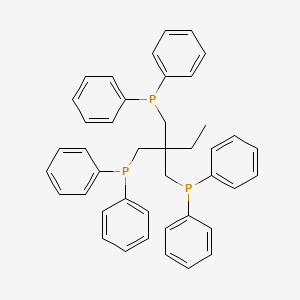
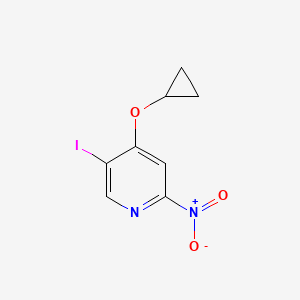
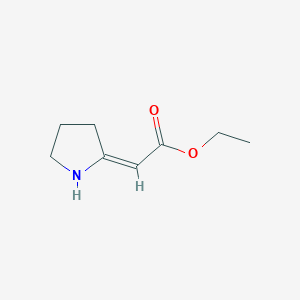
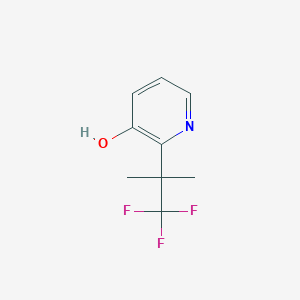
![2-[(Cyclopentylacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B14805545.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(1-phenylethyl)carbamothioyl]prop-2-enamide](/img/structure/B14805547.png)

